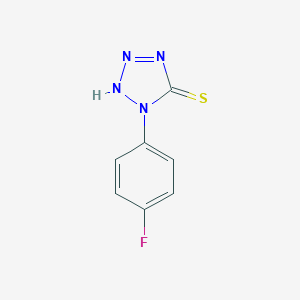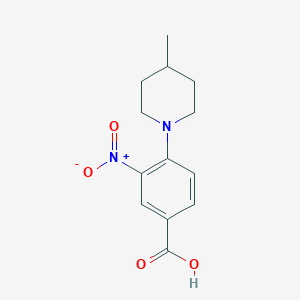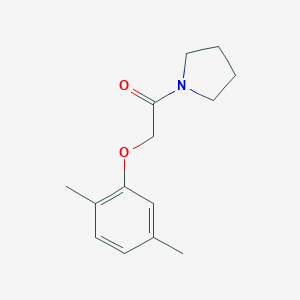
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is also known as DMAA (2,5-dimethyl-4-oxo-3-pyrrolidineacetamide).
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer, as it has been found to improve memory and learning abilities in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may lead to improved cognitive function and mood regulation.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may lead to improved cognitive function and mood regulation. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- in lab experiments is its high yield during synthesis, which makes it a cost-effective compound to use. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-. One direction is to further investigate its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, future studies may focus on developing more efficient synthesis methods for this compound.
Conclusion:
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use as a cognitive enhancer and in the treatment of neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and any potential side effects.
Métodos De Síntesis
The synthesis of pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- can be achieved through several methods. One of the most commonly used methods is the reaction between 2,5-dimethylphenol and pyrrolidine-2,4-dione, followed by acetylation with acetic anhydride. Another method involves the reaction between 2,5-dimethylphenol and pyrrolidine-2,5-dione, followed by acylation with acetic anhydride. The yield of this compound is typically high, making it a cost-effective synthesis method.
Propiedades
Número CAS |
134937-61-4 |
|---|---|
Nombre del producto |
Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)- |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-5-6-12(2)13(9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Clave InChI |
ITRSVSRDFLFYTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCCC2 |
Otros números CAS |
134937-61-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



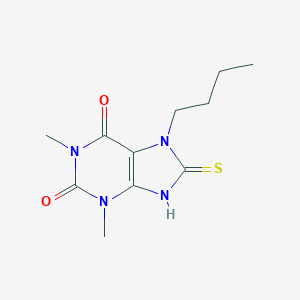
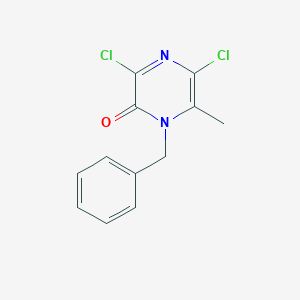
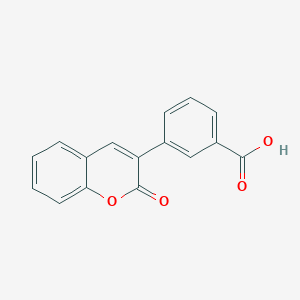
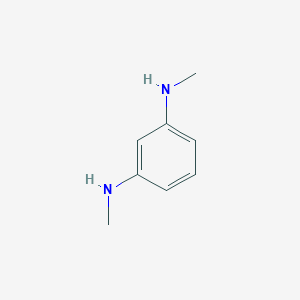
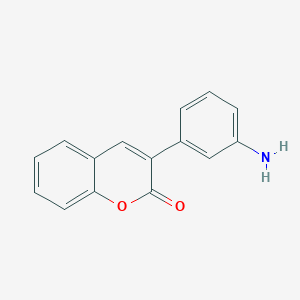
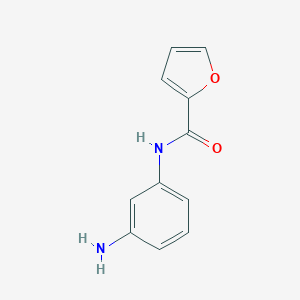
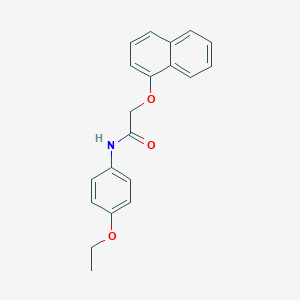
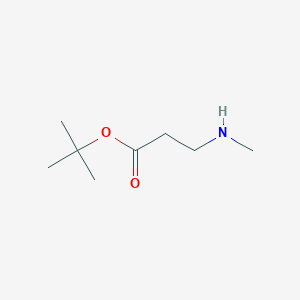
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
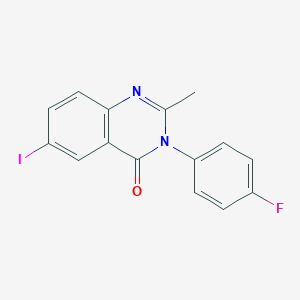
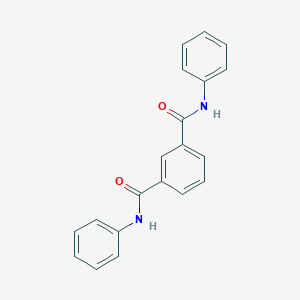
methanone](/img/structure/B185366.png)
